alpha-Propylcyclohexylmethyl acetate
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Overview
Description
Alpha-Propylcyclohexylmethyl acetate is an organic compound with the molecular formula C12H22O2. It is also known as acetic acid 1-cyclohexylbutyl ester. This compound is characterized by its ester functional group, which is formed by the reaction of an alcohol and an acid. This compound is used in various applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Propylcyclohexylmethyl acetate can be synthesized through the esterification reaction between cyclohexanemethanol and propyl acetate. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the reactants to a temperature range of 60-80°C and maintaining the reaction for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a batch reactor, and the reaction is carried out under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency of the production process. After the reaction, the product is purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Alpha-Propylcyclohexylmethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
Oxidation: Cyclohexanecarboxylic acid
Reduction: Cyclohexanemethanol
Substitution: Various substituted cyclohexyl derivatives
Scientific Research Applications
Alpha-Propylcyclohexylmethyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of alpha-Propylcyclohexylmethyl acetate involves its interaction with specific molecular targets. The ester group in the compound can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with biological pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding.
Comparison with Similar Compounds
Alpha-Propylcyclohexylmethyl acetate can be compared with other similar compounds, such as:
Cyclohexylmethyl acetate: Similar structure but lacks the propyl group.
Propyl acetate: Contains the propyl group but lacks the cyclohexyl ring.
Cyclohexanemethanol: The alcohol precursor used in the synthesis of this compound.
The uniqueness of this compound lies in its combination of the cyclohexyl ring and the propyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
63573-84-2 |
---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
1-cyclohexylbutyl acetate |
InChI |
InChI=1S/C12H22O2/c1-3-7-12(14-10(2)13)11-8-5-4-6-9-11/h11-12H,3-9H2,1-2H3 |
InChI Key |
VEDJYUOPZNJAGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1CCCCC1)OC(=O)C |
Origin of Product |
United States |
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